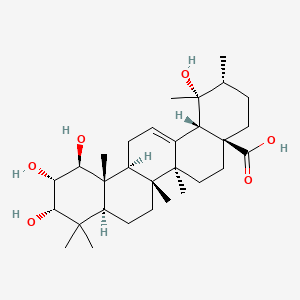
1beta-Hydroxyeuscaphic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1beta-Hydroxyeuscaphic acid is a natural compound belonging to the class of triterpenoids. It is primarily found in certain plants, such as those in the genus Euskafia . This compound is known for its significant biological activities, including hepatoprotective, antimicrobial, and antioxidant properties .
Preparation Methods
1beta-Hydroxyeuscaphic acid is generally obtained through extraction and purification from the corresponding plants. The detailed preparation involves several steps:
Extraction: The compound is extracted from plant materials using solvents like methanol, ethanol, or DMSO.
Purification: The extract is then purified using techniques such as column chromatography to isolate this compound.
Chemical Synthesis: In some cases, further chemical synthesis may be required to obtain the pure compound.
Chemical Reactions Analysis
1beta-Hydroxyeuscaphic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1beta-Hydroxyeuscaphic acid has a wide range of scientific research applications:
Mechanism of Action
The hepatoprotective activity of 1beta-Hydroxyeuscaphic acid is primarily due to its ability to lower the leakage of intracellular enzymes, reduce protein oxidation, and decrease the incidence of apoptosis . The compound interacts with molecular targets and pathways involved in oxidative stress and cell death, thereby protecting liver cells from damage .
Comparison with Similar Compounds
1beta-Hydroxyeuscaphic acid is unique among triterpenoids due to its specific biological activities. Similar compounds include:
- Pomolic acid
- Fupenzic acid
- Ursolic acid
- Euscaphic acid
- Arjunic acid
- Tomentic acid
- 3beta-E-feruloyl corosolic acid
- Myrianthic acid
- Cecropiacic acid
- Ilexoside B
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C30H48O6 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aS,6aS,6bR,8aS,10S,11S,12S,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18+,19+,20+,21-,22-,23-,26-,27-,28+,29-,30+/m1/s1 |
InChI Key |
VULLSLYDWNGNKZ-FYLGDIBQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4([C@@H]([C@H]([C@H](C5(C)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


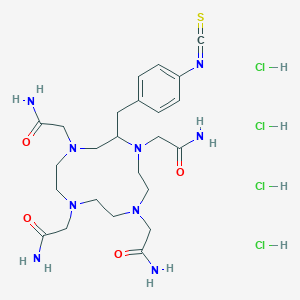
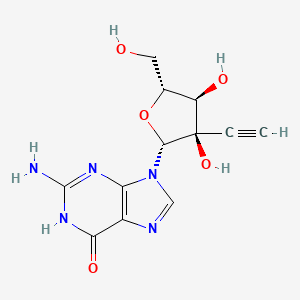
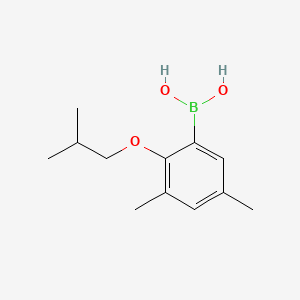
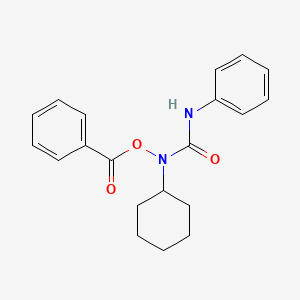
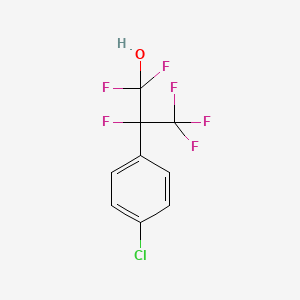
![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5R-trans)-(9CI)](/img/structure/B14760410.png)
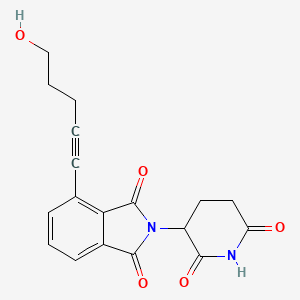
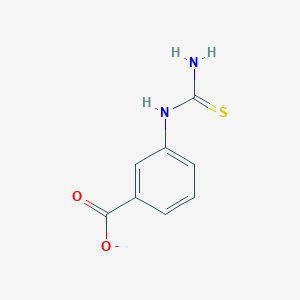
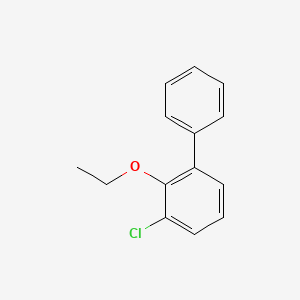
![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
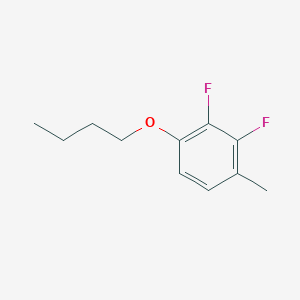
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)
